Product packaging for 1-Pyrenepropanol(Cat. No.:CAS No. 61098-94-0)

1-Pyrenepropanol

Cat. No.: B7703554
CAS No.: 61098-94-0
M. Wt: 260.3 g/mol
InChI Key: WJJOHUDYMDDNJG-UHFFFAOYSA-N
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Description

Significance of Pyrene (B120774) Core in Photochemistry and Materials Science

The pyrene moiety, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, is a cornerstone in the fields of photochemistry and materials science. scifiniti.com Its rigid, planar, and extended π-conjugated system endows it with a unique set of photophysical and electronic properties that have made it a chromophore of choice for a vast array of fundamental and applied research endeavors. nih.gov Pyrene is renowned for its strong fluorescence, high quantum yields, and exceptionally long excited-state lifetime, which are sensitive to the local environment. sioc-journal.cn

One of the most remarkable features of pyrene is the sensitivity of its fluorescence emission spectrum to the polarity of its microenvironment. The ratio of the intensities of its first and third vibronic peaks (I₁/I₃) in the emission spectrum serves as a reliable indicator of the surrounding polarity. researchgate.net This property is extensively used to probe complex systems such as polymer solutions, micelles, and biological membranes. nih.gov Furthermore, pyrene molecules exhibit the ability to form "excimers"—excited-state dimers—when in close proximity (around 10 Å) to another pyrene molecule. nih.gov This results in a distinct, broad, and red-shifted emission band, making pyrene an excellent probe for studying molecular aggregation, protein-protein interactions, and conformational changes in macromolecules. nih.govnih.gov

In materials science, the pyrene core is a vital building block for advanced organic electronic materials. nih.gov Its derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The high charge carrier mobility, chemical stability, and tunable electronic properties of pyrene make it an attractive semiconductor material. nih.gov Researchers can fine-tune the electro-optical properties of pyrene-based materials by introducing specific electron-donating or electron-accepting groups at various positions on the ring structure, thereby controlling the molecular architecture and packing. nih.govresearchgate.net This functional versatility has led to the design of novel pyrene-based materials with unique properties for cutting-edge technologies. rsc.org

Overview of 1-Pyrenepropanol as a Model System for Spectroscopic and Supramolecular Investigations

Within the large family of pyrene derivatives, this compound stands out as a valuable model system for both spectroscopic and supramolecular studies. A model system in chemistry is a compound with a well-defined structure and properties that can be used to study fundamental chemical and physical phenomena. This compound fits this description perfectly due to the combination of its pyrene core and the 3-hydroxypropyl substituent at the 1-position.

The pyrene moiety provides the essential spectroscopic characteristics: intense and environmentally sensitive fluorescence. The attached propanol (B110389) group introduces several key features. The hydroxyl (-OH) group adds a degree of hydrophilicity and provides a site for hydrogen bonding, a crucial non-covalent interaction in supramolecular chemistry. nih.gov The three-carbon alkyl chain acts as a flexible spacer, separating the polar hydroxyl group from the hydrophobic pyrene core. This structure allows this compound to be used in studies of self-assembly and molecular recognition, where the interplay between hydrophobic and hydrophilic interactions is critical. nih.gov

In spectroscopic investigations, this compound serves as an ideal fluorescent probe. Studies on the binding of pyrene derivatives to macromolecules like humic acid have demonstrated that functional groups play a dominant role in the interaction. nih.gov For instance, research has shown that electrostatic interactions are paramount when using charged pyrene derivatives. nih.gov By using a neutral derivative like 1-pyrenemethanol (B17230) (structurally similar to this compound), researchers can isolate and study other types of interactions. nih.gov The compound's fluorescence can be quenched by various molecules, allowing for the quantitative study of binding constants and interaction dynamics through techniques like steady-state and time-resolved fluorescence spectroscopy. nih.gov

In the context of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, this compound is a building block for creating larger, ordered structures. The principles of molecular self-assembly can be investigated using such derivatives, where non-covalent forces like π–π stacking (from the pyrene core) and hydrogen bonding (from the hydroxyl group) direct the formation of well-defined aggregates. The ability to systematically modify the hydroxyl group allows for the synthesis of a library of related compounds, enabling detailed structure-property relationship studies in the design of new functional materials and sensors.

Research Findings and Photophysical Data

The utility of pyrene and its derivatives is quantified by their distinct photophysical properties.

Table 1: General Photophysical Properties of Pyrene This table presents typical photophysical data for the parent compound, pyrene, in different environments. The I₁/I₃ ratio is a widely used measure of solvent polarity.

Property Value (in Cyclohexane) Value (in Water) Significance
Fluorescence I₁/I₃ Ratio ~0.6 ~1.9 Demonstrates sensitivity to environmental polarity. researchgate.net
Emission Type Monomer Monomer In dilute solutions, pyrene primarily shows monomer emission. rsc.org
Excimer Emission N/A (forms in concentrated solution) N/A (forms in concentrated solution) A broad, red-shifted peak around 460-500 nm indicates proximity of pyrene units. nih.gov

Table 2: Selected Research Findings on Pyrene Derivatives in Spectroscopic Studies This table highlights findings from studies using pyrene derivatives that underscore their role in investigating molecular interactions.

Research Focus Pyrene Derivative(s) Used Key Finding Citation
Binding to Humic Acid 1-Pyrenebutylic acid, 1-Pyrenemethanol, 1-Pyrenebutyltrimethylammonium bromide The cationic pyrene derivative showed a markedly larger binding constant, indicating that electrostatic interactions were the dominant force in the binding process. nih.gov
Protein Conformation Pyrene covalently attached to protein cysteine residues The appearance of excimer fluorescence is used to monitor protein oligomerization and conformational changes that bring pyrene-labeled sites into close proximity. nih.gov
Fluorescence Quenching Generic pyrene derivatives Fluorescence quenching by nitroaromatics can be analyzed using the Stern-Volmer equation to determine quenching constants, indicating the formation of non-fluorescent complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B7703554 1-Pyrenepropanol CAS No. 61098-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyren-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOHUDYMDDNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457680
Record name 1-Pyrenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-94-0
Record name 1-Pyrenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Functionalization of 1 Pyrenepropanol

Chemical Synthesis Pathways for 1-Pyrenepropanol and Related Intermediates

The artificial creation of chemical compounds through one or more reactions is known as chemical synthesis. wikipedia.org This process typically involves the transformation of reagents or reactants into a desired product, which may then require purification. wikipedia.org The synthesis of this compound can be achieved through several established pathways, often involving key intermediates derived from pyrene (B120774).

A primary method for synthesizing this compound begins with the Friedel-Crafts acylation of pyrene. vulcanchem.com In this reaction, pyrene is treated with 3-chloropropionyl chloride using a Lewis acid catalyst like titanium tetrachloride (TiCl₄) to produce 1-(3-chloropropionyl)pyrene. vulcanchem.com This intermediate can then be hydrolyzed to 1-pyrenepropanoic acid, which is subsequently reduced to the target compound, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH₄). vulcanchem.com

An alternative synthetic route utilizes 1-pyrenecarboxaldehyde (B26117) as a starting intermediate. vulcanchem.com 1-Pyrenecarboxaldehyde can be synthesized from pyrene through methods like the Vilsmeier-Haack reaction, which uses reagents such as N-methylformanilide and phosphorus oxychloride (POCl₃), or modified procedures involving catalysts like TiCl₄. orgsyn.org Another approach to obtaining 1-pyrenecarboxaldehyde is through the lithiation of 1-bromopyrene (B33193) followed by quenching with N,N-dimethylformamide (DMF). orgsyn.org Once synthesized, 1-pyrenecarboxaldehyde can be converted to this compound via a Grignard reaction with ethylene (B1197577) oxide, followed by a reduction step. vulcanchem.com

Another significant intermediate is 1-pyreneacetic acid, a pyrene derivative with a carboxylic acid functional group. ontosight.ai This compound is used in the synthesis of various functionalized pyrene derivatives, such as pyrene-modified β-cyclodextrin and amide-based fluorescent probes. scientificlabs.co.uk The synthesis of a modified peptide nucleic acid (PNA) monomer, for example, involved linking 1-pyreneacetic acid to an amine precursor. nih.gov

Table 1: Synthesis Pathways for this compound and Intermediates

Target CompoundStarting MaterialKey Reagents/Reaction TypeIntermediate(s)Final ProductCitations
This compound PyreneFriedel-Crafts Acylation, Reduction1-(3-Chloropropionyl)pyrene, 1-Pyrenepropanoic acidThis compound vulcanchem.com
This compound 1-PyrenecarboxaldehydeGrignard Reaction, Reduction-This compound vulcanchem.com
1-Pyrenecarboxaldehyde PyreneVilsmeier-Haack Reaction (e.g., POCl₃, DMF)-1-Pyrenecarboxaldehyde orgsyn.org
1-Pyrenecarboxaldehyde 1-BromopyreneLithiation, Formylation (e.g., n-BuLi, DMF)-1-Pyrenecarboxaldehyde orgsyn.org
1-Pyreneacetic Acid Derivative 1-Pyreneacetic acidAmide Coupling (e.g., HBTU, DIPEA)-N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide nih.gov

Strategies for Functionalization of Pyrene Derivatives and Analogues

The pyrene scaffold is a versatile platform for creating functional molecules, primarily due to its unique photophysical properties, such as a high fluorescence quantum yield and the ability to form excited-state dimers known as excimers. rsc.orgrsc.org Functionalization strategies aim to modify the pyrene core to tune these properties for specific applications, such as fluorescent probes and sensors. rsc.orgresearchgate.net

A common strategy involves attaching specific recognition moieties to the pyrene core to create sensors for metal ions, anions, and other molecules. rsc.orgresearchgate.net For instance, pyrene derivatives have been functionalized to act as fluorescent probes for detecting ions like copper (Cu²⁺) and for sensing nitroaromatic compounds, which are components of explosives. researchgate.netnih.govacs.org The sensing mechanism often relies on fluorescence quenching or enhancement upon binding of the target analyte. acs.orgmdpi.com

Another key functionalization strategy is the covalent linkage of two pyrene units. rsc.org When two pyrene fluorophores are held in close proximity, they can exhibit an "excimer" emission, which is a broad, red-shifted fluorescence band resulting from the formation of an excited-state dimer. rsc.org This excimer emission is highly sensitive to the local environment and the distance between the pyrene moieties, a property that is exploited in designing ratiometric fluorescent probes. rsc.org

Functionalization is also employed to attach pyrene derivatives to other structures, such as nanoparticles, polymers, and biomolecules. researchgate.netacs.org For example, 1-pyreneacetic acid has been used to functionalize single-walled carbon nanotubes. scientificlabs.co.uk Pyrene-functionalized ruthenium nanoparticles have been developed as chemosensors where the nanoparticle core helps to modulate the electronic properties of the pyrene units. acs.org Similarly, pyrene has been incorporated into mesoporous silica (B1680970) to create hybrid materials for sensing applications. nih.gov In the field of biology, pyrene-containing peptide nucleic acids (PNAs) have been synthesized to act as probes for specific DNA sequences. nih.gov

Table 2: Functionalization Strategies for Pyrene Derivatives

StrategyFunctional Group/Moiety AddedTarget ApplicationMechanismCitations
Ion Sensing Amines, Triazoles, AmidesMetal Ion (e.g., Cu²⁺, Hg²⁺) DetectionFluorescence Quenching/Enhancement, Complex Formation researchgate.netnih.govmdpi.comsioc-journal.cn
Excimer Formation Second Pyrene UnitRatiometric Sensing, Molecular ProbesPerturbation of Intra- or Intermolecular π–π Stacking rsc.org
Bioconjugation Carboxylic Acids, AminesDNA/RNA Probes, Protein LabelingCovalent linkage to biomolecules nih.gov
Surface Modification Pyrenebutyric Amides, Pyreneacetic AcidFunctionalization of Graphene/Carbon NanotubesNoncovalent π-π stacking interactions scientificlabs.co.ukresearchgate.net
Explosive Detection Various (attached to nanoparticles)Sensing Nitroaromatic CompoundsFluorescence Quenching via Charge Transfer acs.org

Design Principles for Tailored Pyrene-Based Architectures

The design of pyrene-based architectures is guided by principles that link molecular structure to specific functions and properties. A fundamental principle is the control of π-π stacking and aggregation, which profoundly influences the fluorescence characteristics of pyrene derivatives. mdpi.com Due to its planar aromatic structure, pyrene readily forms aggregates where its fluorescence properties can be significantly altered. mdpi.com

A key design principle for creating highly sensitive fluorescent sensors is the generation of a "turn-on" or "turn-off" response. mdpi.com This is often achieved by designing a system where the fluorescence is initially quenched (off) and is restored (on) in the presence of an analyte, or vice versa. For example, a pyrene derivative can be complexed with a quenching agent like Cu²⁺; the subsequent addition of an analyte that preferentially binds to the quencher releases the pyrene derivative and restores its fluorescence. nih.gov

The principle of excimer/monomer emission modulation is central to the design of ratiometric probes. By linking two pyrene units, an intramolecular excimer can be formed. rsc.org The ratio of the monomer emission to the excimer emission can be highly sensitive to conformational changes induced by binding a target molecule, allowing for quantitative detection. rsc.org The design of such systems requires careful selection of the linker connecting the pyrene units to ensure they are at an appropriate distance for excimer formation.

For applications in materials science, such as the functionalization of graphene, the design principle relies on the strong π-π stacking interaction between the pyrene moiety and the sp²-hybridized carbon lattice of graphene. researchgate.net This allows for the noncovalent attachment of pyrene-functionalized molecules, which can be used to modify the properties of graphene or to anchor other molecules to its surface. researchgate.net

Furthermore, the introduction of specific functional groups is a design choice to control solubility and selectivity. For instance, incorporating hydrophilic groups can improve water solubility, which is crucial for biological applications, while introducing specific binding sites (e.g., crown ethers, calixarenes) can impart selectivity for particular ions or molecules. rsc.orgnih.gov The covalent functionalization of a calix orgsyn.orgarene with pyrene arms is an example of a sophisticated design that creates a molecular basket for recognizing nucleotides. rsc.org

Advanced Spectroscopic Characterization of 1 Pyrenepropanol Systems

Fundamental Molecular Spectroscopy Techniques

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. researchgate.net For 1-pyrenepropanol, the absorption spectrum is primarily dictated by the pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon with a characteristic pattern of absorption bands. These bands arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state) upon absorption of UV or visible light. msu.edu

In a typical solvent like ethanol, this compound exhibits distinct absorption maxima. Key absorption peaks are generally observed around 275 nm and 345 nm. vulcanchem.com The absorption spectrum of pyrene derivatives, including this compound, is characterized by several bands corresponding to different electronic transitions. The intense bands are often associated with π → π* transitions within the conjugated pyrene ring system.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter determined by UV-Vis spectroscopy. wikipedia.org This value is concentration-dependent and essential for quantitative analysis based on the Beer-Lambert law. nist.gov The specific molar absorptivity values for this compound can be determined experimentally and are vital for various applications, including the design of fluorescence-based sensors and probes. researchgate.netmathcentre.ac.uk

Table 1: UV-Vis Absorption Data for this compound

Wavelength (λmax)SolventReference
275 nm, 345 nmEthanol vulcanchem.com
~340 nmChloroform (B151607) researchgate.net

Note: The exact peak positions and molar absorptivity can be influenced by the solvent polarity and other environmental factors.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule after it has been excited by absorbing photons. horiba.comwikipedia.org this compound, owing to its pyrene core, is strongly fluorescent. The technique provides insights into the molecule's excited state properties, including its emission spectrum, quantum yield, and fluorescence lifetime.

The fluorescence emission of this compound typically occurs at longer wavelengths than its absorption, a phenomenon known as the Stokes shift. In ethanol, upon excitation at around 330 nm, it exhibits a characteristic structured monomer emission in the range of 375–450 nm. vulcanchem.comresearchgate.net

A unique and extensively studied feature of pyrene and its derivatives is the formation of an "excimer." An excimer is an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This excimer emits light at a significantly longer wavelength, typically a broad and featureless band centered around 460-500 nm. researchgate.netnih.gov The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the distance and orientation between the pyrene moieties, making this compound a valuable probe for studying proximity and conformational changes in various systems. nih.govnih.gov

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are critical parameters. nist.govwikipedia.org Pyrene derivatives are known for their relatively high quantum yields and long fluorescence lifetimes, which contribute to their utility as fluorescent probes. researchgate.net

Table 2: Typical Fluorescence Properties of Pyrene Derivatives

PropertyWavelength/Value RangeKey FeaturesReferences
Monomer Emission375–450 nmStructured emission with vibronic bands. vulcanchem.comnih.gov
Excimer Emission460–500 nmBroad, featureless band indicating proximity of pyrene units. researchgate.netrsc.orgrsc.org
Fluorescence LifetimeCan be in the nanosecond range.Sensitive to the molecular environment and quenching processes. rsc.orgresearchgate.net
Quantum YieldCan be high, but is solvent and environment dependent.A measure of the efficiency of the fluorescence process. nist.govwikipedia.orgdtic.mil

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. tanta.edu.eg The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different functional groups. Key expected vibrations include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic): Sharp peaks usually above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically just below 3000 cm⁻¹ for the propyl chain.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrene ring system.

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that are unique to the molecule as a whole. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. horiba.com Most of the scattered light is at the same wavelength (Rayleigh scattering), but a small fraction is scattered at a different wavelength (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability.

The Raman spectrum of this compound would also show peaks corresponding to its vibrational modes. The strong C=C stretching modes of the pyrene ring are typically prominent in the Raman spectrum. chemrxiv.org For instance, characteristic bands for the pyrene moiety are expected in regions such as 1650–1500 cm⁻¹ (C–C stretching mixed with CH in-plane bending) and 1500–1350 cm⁻¹ (strong C–C stretching coupled with ring-breathing vibrations). chemrxiv.orgmdpi.com

Table 3: Expected Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch>3000IR, Raman
Aliphatic C-H Stretch<3000IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-O Stretch1000-1200IR

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). pitt.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the pyrene ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. miamioh.edulibretexts.org The complex splitting patterns in this region arise from spin-spin coupling between adjacent protons on the ring.

Aliphatic Protons: The protons of the propanol (B110389) chain will appear in the upfield region. The CH₂ group attached to the pyrene ring will be deshielded compared to the other CH₂ groups. The CH₂ group attached to the hydroxyl group will also be shifted downfield. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is often variable and dependent on concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org

Aromatic Carbons: The carbons of the pyrene ring will appear in the downfield region, typically between 120 and 150 ppm. oregonstate.edu Due to the large number of carbons in the pyrene system, this region will show multiple peaks.

Aliphatic Carbons: The three carbons of the propanol chain will appear in the upfield region, with their chemical shifts influenced by their proximity to the pyrene ring and the hydroxyl group. miamioh.edulibretexts.org The carbon attached to the oxygen atom will be the most downfield of the aliphatic carbons.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of all signals in the spectra. researchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupApproximate Chemical Shift (δ, ppm)
¹HAromatic (Pyrene)7.0 - 9.0
¹H-CH₂- (propyl chain)1.5 - 4.0
¹H-OHVariable, often broad
¹³CAromatic (Pyrene)120 - 150
¹³C-CH₂- (propyl chain)20 - 70

Note: Chemical shifts are relative to a standard like Tetramethylsilane (TMS) and can vary with the solvent used. libretexts.orgcarlroth.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. ccea.org.uk

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The m/z value of this molecular ion peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

The molecular ion can then fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a water molecule (H₂O): A peak at M-18 is common for alcohols. savemyexams.com

Cleavage of the propyl chain: Fragmentation can occur at different points along the aliphatic chain, leading to characteristic fragment ions. For example, cleavage of the bond between the first and second carbon of the propyl chain (alpha-cleavage) is a common pathway for alcohols. libretexts.orgorgchemboulder.com

Fragmentation of the pyrene ring: Under high-energy ionization conditions, the stable pyrene ring can also fragment, although this is generally less favorable than the cleavage of the side chain. rsc.org

Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), each providing different types of information.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

FragmentDescription
[M]⁺Molecular ion
[M-18]⁺Loss of H₂O
[C₁₆H₉-CH₂]⁺Fragment from cleavage of the propyl chain

Photophysical Properties and Excited State Dynamics of 1 Pyrenepropanol and Its Derivatives

Electronic Transitions and Luminescence Characteristics

The absorption and emission of light by pyrene (B120774) and its derivatives arise from transitions between electronic energy levels. libretexts.org The characteristic UV-visible absorption spectrum of pyrene-based compounds features two main bands. One appears between 260 and 330 nm, and the other is found between 330 and 450 nm. mdpi.com These correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to lower unoccupied molecular orbitals (LUMO), specifically the S₀→S₂ and S₀→S₁ transitions, respectively.

Luminescence, the emission of light from an excited state, is a hallmark of these compounds. libretexts.org Fluorescence, a rapid emission (10⁻¹¹ to 10⁻⁵ seconds) from a singlet excited state (S₁) to the singlet ground state (S₀), is particularly prominent. libretexts.org The fluorescence spectra of pyrene derivatives often exhibit a structured emission in non-polar solvents, which is a signature of the pyrene monomer. However, in the solid state or at high concentrations, a broad, structureless, and red-shifted emission band can appear due to the formation of excimers (excited-state dimers). beilstein-journals.org

The quantum yield, a measure of the efficiency of fluorescence, is influenced by the molecular structure and environment. For instance, pyrenylsumanene, a derivative of pyrene, exhibits a high quantum yield of 0.82 in solution but this drops to 0.10 in the solid state due to excimer formation and potential quenching effects from the sumanene (B50392) moiety. beilstein-journals.org Similarly, 1-pyrenyl ynones, when compared to 1-acetylpyrene, show fluorescence at longer wavelengths with higher quantum yields and longer lifetimes in chloroform (B151607) solution. rsc.org

Photophysical Data for Selected Pyrene Derivatives
CompoundSolvent/StateAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φ)Reference
PyrenylsumaneneSolutionNot specifiedNot specified0.82 beilstein-journals.org
PyrenylsumaneneSolid StateNot specifiedRed-shifted0.10 beilstein-journals.org
1-Pyrenyl YnonesChloroformNot specifiedLonger wavelengths than 1-acetylpyreneHigher than 1-acetylpyrene rsc.org
PyreneSolutionNot specifiedNot specified0.64 beilstein-journals.org
PyreneSolid StateNot specifiedNot specified0.68 beilstein-journals.org

Excited State Proton Transfer (ESPT) Mechanisms and Kinetics

Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another or to a solvent molecule after electronic excitation. mdpi.com This process is often facilitated by the significant change in the acidity or basicity of a molecule upon photoexcitation. mdpi.com Molecules capable of ESPT typically contain both a proton-donating and a proton-accepting group linked by an intramolecular hydrogen bond. mdpi.com

In the context of pyrene derivatives, the introduction of a hydroxyl group, as in 8-hydroxy-1,3,6-pyrenetrisulfonate (pyranine, HPTS), creates a potent photoacid. rsc.org Upon excitation, the hydroxyl group becomes significantly more acidic, leading to rapid proton transfer to a suitable acceptor, such as a solvent molecule. rsc.org The rate of ESPT is highly dependent on the solvent. For instance, a derivative of HPTS exhibits an ESPT rate constant (kPT) of 3 × 10¹¹ s⁻¹ in water, which decreases to 8 × 10⁹ s⁻¹ in methanol (B129727) and 5 × 10⁹ s⁻¹ in ethanol. rsc.org

The mechanism of ESPT can be influenced by the surrounding environment. Studies have shown that the presence of a single hydrogen bond can dramatically alter the photochemical pathway, favoring efficient stabilization and ground-state recovery over dissociation. aps.org A key principle governing ESPT is related to the concept of excited-state antiaromaticity. nih.govnih.gov According to Baird's rule, molecules that are aromatic in the ground state can become antiaromatic in their first excited singlet state. ESPT can serve as a mechanism to relieve this unfavorable antiaromaticity, leading to a more stable photo-induced tautomer. nih.govnih.gov

Intramolecular Charge Transfer (ICT) Phenomena in Pyrene-Based Systems

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. scispace.comresearchgate.net This phenomenon is particularly significant in "push-pull" systems, where a pyrene core might act as the electron donor (or part of the π-conjugated bridge) and is attached to an electron-acceptor group. acs.orgacs.org

The occurrence of ICT can lead to the formation of a highly polar excited state with a large dipole moment. nih.gov This excited state is often stabilized in polar solvents, resulting in a significant red-shift in the fluorescence emission, a phenomenon known as positive solvatochromism. nih.gov In some cases, ICT is accompanied by a significant structural change, such as the twisting of a part of the molecule, leading to a twisted intramolecular charge transfer (TICT) state. scispace.comresearchgate.netrsc.org The formation of TICT states can be modulated by solvent polarity and structural modifications. scispace.comresearchgate.netrsc.org

For example, certain pyrene derivatives designed for organic light-emitting diodes (OLEDs) exhibit strong solvent-dependent charge-transfer behavior. scispace.comresearchgate.netrsc.org In polar solvents, the excited-state dynamics and CT characteristics are significantly affected, leading to unique fluorescence properties, including increased fluorescence intensity. scispace.comrsc.org The symmetry of the molecule can also play a crucial role in the ICT dynamics, as demonstrated in studies comparing pyrene derivatives with different substitution patterns. acs.orgnih.gov

Intermolecular and Intramolecular Energy Transfer Processes (e.g., Förster Resonance Energy Transfer (FRET))

Energy transfer processes involve the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. One of the most well-known mechanisms is Förster Resonance Energy Transfer (FRET), which occurs over long distances (typically 1-10 nm) and is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two.

Due to their excellent photophysical properties, including strong absorption, high fluorescence quantum yields, and long excited-state lifetimes, pyrene derivatives are often employed as donors in FRET-based systems. researchgate.net The efficiency of FRET can be used to measure distances on a nanometer scale, making it a valuable tool in biological and materials science.

Another form of energy transfer is triplet-triplet annihilation (TTA), where two triplet-excited molecules interact, leading to the formation of one molecule in an excited singlet state and the other in the ground state. This process can result in photon upconversion, where lower-energy light is converted to higher-energy light. In a composite of poly(fluorene-2-octyl) (PFO) and a platinum-porphyrin complex (PtOEP), TTA events in the PtOEP phase, which acts as a sensitizer, lead to the upconverted blue-light emission from the PFO activator. rsc.org

Influence of Molecular Conformation on Photophysical Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its photophysical properties. worktribe.comworktribe.comnih.gov Changes in conformation can alter the degree of π-conjugation, the spatial overlap of orbitals, and the energy barriers between different excited states. worktribe.comnih.gov

In pyrene-based systems, the introduction of bulky substituents can induce steric hindrance, forcing the molecule to adopt a twisted conformation. worktribe.com This twisting can disrupt the π-conjugation, leading to changes in the absorption and emission spectra. For instance, in a series of pyrene derivatives with an increasing number of substituent groups, the steric effect can inhibit molecular rotation in solution. worktribe.com The diversity of possible molecular conformations can also lead to a broadening of the emission spectrum. worktribe.com

The conformation of a molecule in its excited state can differ significantly from its ground state conformation. worktribe.com For example, in some donor-acceptor-donor molecules, the ground state may be a mixture of different conformers, while the excited state is dominated by a single, more stable conformation. worktribe.com This conformational relaxation in the excited state can be a key factor in determining the emission properties, such as the wavelength and quantum yield of phosphorescence. worktribe.com The interaction with a host matrix, as in an OLED, can also influence the conformation of an emitter molecule, leading to unique emission mechanisms. nih.gov

Solvent Effects on Spectroscopic and Photophysical Properties

The surrounding solvent can significantly influence the spectroscopic and photophysical properties of a solute molecule. bau.edu.lbrsc.org These solvent effects can be broadly categorized as general effects, related to the bulk properties of the solvent like polarity and refractive index, and specific interactions, such as hydrogen bonding. bau.edu.lbcas.cz

Polarity and Solvatochromism in Pyrene Emission

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. nih.gov Pyrene and its derivatives are well-known for their sensitivity to solvent polarity. The emission spectrum of pyrene monomer exhibits a characteristic fine structure, with the relative intensity of the first and third vibrational peaks (the Ham effect) being a sensitive indicator of the polarity of the microenvironment.

Role of Hydrogen Bonding in Photophysical Modulation

The presence of a hydroxyl (-OH) group in the propyl side chain of 1-Pyrenepropanol introduces the capacity for hydrogen bonding, a non-covalent interaction that plays a critical role in modulating its photophysical properties and excited-state dynamics. Hydrogen bonds, both intramolecular and intermolecular, can significantly alter the energy of the ground and excited states, influence molecular conformation, and facilitate specific photochemical processes such as excited-state proton transfer (ESPT). mdpi.commdpi.com These interactions can lead to noticeable changes in absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. lucp.net

Hydrogen bonding can be broadly categorized into two types, each with distinct effects on the photophysical behavior of pyrene derivatives.

Intramolecular Hydrogen Bonding: This occurs when the proton donor (e.g., a hydroxyl group) and acceptor (e.g., a nitrogen or carbonyl oxygen atom) are part of the same molecule. mdpi.com This interaction often imposes conformational rigidity and can facilitate processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In ESIPT, photoexcitation significantly increases the acidity of the proton donor and the basicity of the acceptor, triggering an ultrafast transfer of a proton. acs.orgmdpi.com This process leads to the formation of a transient tautomer species that has a different electronic structure and typically emits at a much longer wavelength (a large Stokes shift) than the original molecule. acs.org

Intermolecular Hydrogen Bonding: This occurs between separate molecules, such as between a fluorophore and solvent molecules or between two fluorophores. uj.edu.pl In the context of this compound, the hydroxyl group can form hydrogen bonds with protic solvents like water or alcohols. semanticscholar.org These interactions can stabilize the excited state, often leading to a red shift in the fluorescence spectrum as the solvent polarity increases. lucp.net Furthermore, intermolecular hydrogen bonding can drive the self-assembly of molecules into ordered structures, such as liquid crystals or nanofibers, which exhibit unique collective photophysical properties. researchgate.netacs.org

Detailed Research Findings

Research on pyrene derivatives containing hydroxyl or amide groups provides significant insight into the modulation of their photophysical properties by hydrogen bonding.

One study investigated 1-hydroxypyrene-2-carbaldehyde (B13981842) (HP), a derivative with a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. nih.gov Upon photoexcitation, this molecule undergoes an exceptionally fast ESIPT in 158 fs. This rapid proton transfer leads to a non-fluorescent state, effectively quenching the emission. In contrast, a similar molecule where the hydroxyl group is replaced by a methoxy (B1213986) group (1-methoxypyrene-2-carbaldehyde, MP), which cannot form this hydrogen bond, does not undergo ESIPT and exhibits normal fluorescence. This stark difference underscores the critical role of the intramolecular hydrogen bond in dictating the excited-state deactivation pathway. nih.gov

Table 1: Comparison of Excited-State Dynamics for Hydrogen-Bonded vs. Non-Hydrogen-Bonded Pyrene Derivatives

Compound Key Feature Photophysical Process Timescale Fluorescence
1-hydroxypyrene-2-carbaldehyde (HP) Intramolecular H-Bond Excited-State Intramolecular Proton Transfer (ESIPT) followed by Intersystem Crossing (ISC) 158 fs (ESIPT), 11.38 ps (ISC) Non-fluorescent
1-methoxypyrene-2-carbaldehyde (MP) No Intramolecular H-Bond Solute-Solvent Interaction 8 ps Fluorescent

Data sourced from experimental and theoretical investigations on the photophysical properties of HP and MP. nih.gov

Intermolecular hydrogen bonding with solvent molecules is another powerful modulator. Studies on 1-hydroxypyrene (B14473) have shown that it can undergo an excited-state proton transfer from the hydroxyl group to carbon atoms on the pyrene ring, a process that can be mediated by water molecules. cdnsciencepub.com The efficiency of this reaction pathway is dependent on the water content in the solvent mixture, highlighting the role of the solvent in forming a hydrogen-bonded "bridge" to facilitate proton transport. cdnsciencepub.comnih.gov

The interaction with protic polar solvents can stabilize the excited state of a fluorophore, leading to a progressive red shift (bathochromic shift) in the emission spectrum. semanticscholar.org For instance, pyrene derivatives with hydrogen bond accepting groups show a distinct red shift in their fluorescence emission as solvent polarity and hydrogen-bonding ability increase, moving from non-polar solvents like hexane (B92381) to polar, protic solvents like methanol. semanticscholar.org This solvatochromic effect is a direct consequence of the differential stabilization of the ground and excited states by the solvent shell.

In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal packing and, consequently, the material's fluorescence properties. uj.edu.plrsc.org For example, alkylamide-substituted pyrene derivatives have been shown to form one-dimensional hydrogen-bonded chains. researchgate.netacs.org These chains, in conjunction with π-stacking interactions between the pyrene cores, can lead to the formation of highly ordered liquid crystalline phases that exhibit unique fluorescent and electronic properties, such as ferroelectricity. researchgate.netacs.org The ability to switch the direction of these hydrogen-bonded chains with an external electric field allows for the modulation of the material's bulk properties. acs.org

Table 2: Effect of Solvent on the Emission of a Furo[2,3-b]pyridine (B1315467) Derivative (Illustrative of H-Bonding Effects)

Solvent Polarity (ε) Emission Maximum (λem)
Hexane 1.88 480 nm
Dioxane 2.21 493 nm
Chloroform 4.81 502 nm
Acetonitrile 37.5 513 nm
Methanol 32.7 520 nm
Water 80.1 535 nm

This table illustrates the typical red shift in fluorescence emission with increasing solvent polarity and hydrogen-bonding capability, a phenomenon relevant to pyrene derivatives like this compound. Data sourced from a study on a furo[2,3-b]pyridine compound. semanticscholar.org

Supramolecular Chemistry and Molecular Recognition with 1 Pyrenepropanol Systems

Host-Guest Interactions and Complexation Studies

Host-guest chemistry involves the formation of structurally well-defined complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. libretexts.orgnobelprize.org Pyrene (B120774) derivatives, including 1-pyrenepropanol, are frequently employed as guests or as signaling units within host structures due to their distinct spectroscopic signatures that report on the binding event.

A prominent class of hosts studied in conjunction with pyrene derivatives are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The hydrophobic pyrene moiety can be encapsulated within the CD cavity. For instance, studies with β-cyclodextrin have shown that it can form inclusion complexes with pyrene. acs.orgnih.gov The binding stoichiometry can vary, with unmodified β-cyclodextrin capable of forming a 2:1 host-guest complex to fully encapsulate a single pyrene molecule, creating a highly hydrophobic microenvironment. nih.gov In contrast, modified β-cyclodextrins and γ-cyclodextrin tend to form 1:1 complexes, leaving the pyrene partially exposed to the aqueous solvent. nih.gov

Calixarenes, which are cup-shaped macrocycles, also serve as effective hosts for pyrene derivatives. rsc.orgmdpi.combbau.ac.in By functionalizing the calixarene (B151959) scaffold with pyrene units, researchers have created fluorescent sensors capable of recognizing various analytes, from metal ions to nucleotides. rsc.orgrsc.orgdntb.gov.ua The binding event often leads to a change in the fluorescence of the pyrene moiety, such as quenching or enhancement, allowing for sensitive detection. For example, pyrene-calix acs.orgarene conjugates have been shown to interact strongly with nucleotides with affinities in the sub-micromolar range. rsc.orgrsc.org

Host MoleculeGuest MoietyKey Findings
β-CyclodextrinPyreneForms a 2:1 host-guest complex, providing a fully hydrophobic environment for the pyrene guest. nih.gov
Modified β-CyclodextrinsPyreneTypically form 1:1 complexes with pyrene. nih.gov
γ-CyclodextrinPyreneBinds pyrene in a 1:1 stoichiometry. nih.gov
Calix acs.orgarene conjugatesNucleotidesAct as effective hosts, with binding affinities reaching 0.1 μM. rsc.orgrsc.org
FeII4L6 CagesFullerenes, SteroidsA cage with a 1,6-pyrene scaffold effectively encapsulates large hydrophobic guests. acs.org

Self-Assembly and Formation of Ordered Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. csic.es Pyrene derivatives, driven by strong π-π stacking interactions between the aromatic pyrene cores, are excellent building blocks for self-assembly. aip.org This process can lead to the formation of various ordered architectures, such as nanorods, columnar liquid crystals, and nanoparticles. acs.orgrsc.org

The design of the pyrene derivative is crucial in dictating the final self-assembled structure. For example, specific pyrene-containing oligopeptides have been shown to self-assemble into one-dimensional chiral columnar liquid crystals, where the organization is directed by a combination of hydrogen bonding and donor-acceptor interactions. acs.org In another instance, a different pyrene derivative was observed to undergo a hierarchical self-assembly process to form well-defined nanorods without the need for a template. rsc.org

The self-assembly of pyrene derivatives can also be influenced by external factors and the surrounding medium. On a gold surface, for example, the adsorption behavior and the formation of two-dimensional structures are affected by substituents on the pyrene molecule. rsc.org In solution, pyrene derivatives can co-assemble to form supramolecular gels, where the final morphology and mechanical properties can be tuned by altering the ratio of the constituent molecules. mdpi.com

SystemAssembled StructureDriving Forces
Pyrene-containing oligopeptidesChiral columnar liquid crystalsHydrogen bonding, donor-acceptor interactions. acs.org
Specifically designed pyrene derivativeSupramolecular nanorodsHierarchical self-assembly, π-π stacking. rsc.org
Pyrene derivatives on Au(111)Ordered 2D structuresIntermolecular interactions influenced by substituents. rsc.org
Co-assembly of two pyrene derivativesSupramolecular gelExcimer formation, π-π stacking. mdpi.com

Excimer and Exciplex Formation in Aggregated Pyrene Systems

A key photophysical characteristic of pyrene is its ability to form an "excimer," which is an excited-state dimer formed between an excited-state pyrene molecule and a ground-state pyrene molecule. ossila.comchemrxiv.org This excimer has a distinct, broad, and red-shifted fluorescence emission (typically around 480 nm) compared to the structured monomer emission (around 370-430 nm). chemrxiv.orgnih.gov The formation of an excimer is highly dependent on the proximity and orientation of the two pyrene moieties, making the ratio of excimer to monomer fluorescence intensity (Ie/Im) a sensitive probe of the local environment and molecular aggregation. instras.comrsc.org

When an excited-state pyrene molecule forms a complex with a different type of ground-state molecule, it is termed an "exciplex". ossila.comnih.gov Both excimer and exciplex formation are fundamental to the application of pyrene derivatives in supramolecular chemistry.

In aggregated systems like micelles, the pyrene excimer-to-monomer emission ratio can provide information about micellar properties, such as aggregation numbers. instras.comrsc.orgnih.gov For excimer formation to occur within a micelle, the micelle must be occupied by at least two pyrene molecules. instras.com Therefore, by analyzing the fluorescence decay kinetics, one can deduce information about the distribution of probe molecules within the micelles. nih.gov

The formation of excimers and exciplexes is also a key signaling mechanism in many pyrene-based fluorescent sensors. For example, the binding of a target analyte can bring two pyrene units into close proximity, leading to the "turn-on" of excimer fluorescence, or it can disrupt a pre-existing pyrene aggregate, causing a decrease in excimer emission. mdpi.com Similarly, intramolecular exciplex emission can be observed in molecules where the pyrene unit is covalently linked to another aromatic group, as seen in some pyrene-calixarene conjugates. rsc.orgrsc.org

Principles of Molecular Recognition by Pyrene-Functionalized Hosts

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. bbau.ac.innih.gov The principles governing this process are based on a combination of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. libretexts.orgnobelprize.org A crucial factor for strong binding is the principle of preorganization, which states that hosts and guests that are structurally organized for binding prior to complexation will form more stable complexes. nobelprize.org Furthermore, complementarity in size and shape between the host's binding cavity and the guest is essential. libretexts.org

Pyrene-functionalized hosts utilize these principles to achieve selective recognition of target guests. The pyrene unit can play several roles in this process:

As a Binding Site: The large, planar, and electron-rich aromatic surface of pyrene is ideal for π-π stacking interactions with complementary guest molecules. aip.org This is a dominant interaction in the binding of aromatic guests.

As a Structural Component: Incorporating pyrene into the framework of a host, such as a metal-organic cage or a calixarene, helps to define the size, shape, and rigidity of the binding cavity. rsc.orgacs.org For example, a self-assembled cage built with a 1,6-pyrene scaffold creates a well-enclosed cavity suitable for encapsulating large guests like fullerenes. acs.org

As a Fluorescent Reporter: The most common role for the pyrene moiety is as a signaling unit. The binding of a guest into the host's cavity alters the microenvironment around the pyrene, leading to a change in its fluorescence properties (e.g., intensity, wavelength, or monomer/excimer ratio). rsc.orgmdpi.com This provides a direct, measurable signal of the recognition event. For instance, pyrene-functionalized calixarenes can detect nucleotides through the quenching of pyrene fluorescence upon binding. rsc.orgrsc.org

The design of the host is critical. By strategically positioning pyrene units and other functional groups, it is possible to create hosts that are highly selective for specific guests. This has led to the development of numerous fluorescent sensors for ions and small molecules. mdpi.commdpi.comresearchgate.net

Interactions of Pyrene-Based Probes with Polymeric and Colloidal Systems

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for studying the structure and dynamics of complex systems like polymers and colloids. vulcanchem.com this compound, with its amphiphilic character arising from the hydrophobic pyrene core and the hydrophilic hydroxyl group, is particularly well-suited for this purpose. vulcanchem.com

When introduced into a polymeric or colloidal system, the fluorescence spectrum of this compound, specifically the ratio of the first to the third vibronic peaks (I₁/I₃) in its monomer emission, provides a measure of the polarity of its immediate surroundings. vulcanchem.com This technique has been used to probe different regions within solid lipid nanoparticles (SLNs). For example, the I₁/I₃ ratio was observed to change from 1.21 when the probe was located in the hydrophobic lipid core to 1.78 when it was at the more polar aqueous interface, allowing for real-time monitoring of the nanoparticle environment. vulcanchem.com

Pyrene excimer formation is also a powerful tool for investigating these systems. In micellar solutions of nonionic detergents or water-soluble polymers, the ratio of excimer to monomer emission (Ie/Im) can be used to monitor changes in micellar properties as a function of temperature, pressure, or the addition of other substances. instras.com Similarly, pyrene-labeled polymers can provide insights into polymer chain conformation and inter-chain interactions. When two pyrene-labeled segments of a polymer chain come into close proximity, they can form an excimer, providing a signal that reports on the polymer's coiling and folding.

Furthermore, competitive host-guest interactions involving pyrene-labeled probes and polymeric hosts, such as β-cyclodextrin polymers, have been developed for analytical applications. nih.govfigshare.comacs.org In these systems, a pyrene-labeled probe (like a DNA strand) can bind to the polymer, enhancing its fluorescence. nih.govfigshare.com The presence of a target analyte that competes for the binding site or prevents the probe from binding leads to a decrease in fluorescence, enabling sensitive detection. nih.govfigshare.comacs.org

SystemProbeInformation Gained
Solid Lipid Nanoparticles (SLNs)This compoundPolarity of microenvironments (hydrophobic core vs. aqueous interface). vulcanchem.com
Nonionic MicellesPyreneMicellar properties (aggregation number, dynamics). instras.comrsc.org
β-Cyclodextrin PolymerPyrene-labeled DNADetection of target DNA or other analytes via competitive binding. nih.govfigshare.comacs.org
Mesoporous Silica (B1680970) FilmsPyrene-functionalized precursorMolecular organization and dynamics within pores. rsc.org

Theoretical and Computational Chemistry Studies of 1 Pyrenepropanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comnih.gov DFT calculations are instrumental in determining the optimized geometry, electronic properties, and conformational landscape of molecules like 1-pyrenepropanol.

Conformational analysis, a central topic in computational chemistry, studies how molecular geometries relate to their energies to find the most stable structures, or conformers. taltech.ee For molecules with flexible components, such as the propanol (B110389) chain in this compound, multiple conformations can exist. DFT calculations can predict the relative stabilities of these conformers. For instance, studies on similar flexible molecules, like 1,3-difluorinated alkanes, show that the conformational profile is strongly influenced by the molecular structure and the surrounding medium. soton.ac.uk The process involves optimizing the geometry of various potential conformers to find the local minima on the potential energy surface. taltech.ee

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G**), have been successfully used to predict the optimized structure and properties of pyrene (B120774) and its derivatives. scirp.org These calculations provide data on electronic states, energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), ionization potentials, and electron affinities. researchgate.net For substituted pyrenes, the position of the substituent group influences these electronic properties. scirp.orgresearchgate.net While specific DFT studies focusing exclusively on this compound are not abundant in the provided results, the principles are directly applicable. The propanol group, acting as an electron-donating substituent, would be expected to alter the electronic distribution of the pyrene core, impacting its reactivity and spectroscopic properties. researchgate.net

Table 1: Key Parameters from DFT Calculations for Pyrene Derivatives

This table, based on general findings for pyrene derivatives, illustrates the type of data obtained from DFT calculations. scirp.orgresearchgate.net The values are representative and would require specific calculations for this compound.

ParameterDescriptionTypical Finding for Substituted Pyrenes
Optimized Geometry The lowest energy 3D arrangement of atoms.The planarity of the pyrene ring is largely maintained, with the substituent adopting a specific orientation.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Electron-donating groups tend to decrease the energy gap, affecting electronic transitions. researchgate.net
Ionization Potential The energy required to remove an electron.Influenced by the nature and position of the substituent group.
Electron Affinity The energy released when an electron is added.Varies with substitution, affecting the molecule's ability to accept electrons.
Chemical Hardness (η) A measure of resistance to change in electron distribution.Lower values often correlate with higher stability. scirp.org

Molecular Dynamics (MD) Simulations for Dynamic Processes and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.orgnih.gov By numerically solving Newton's laws of motion, MD simulations reveal the dynamic nature of molecular systems, covering processes like conformational changes and interactions with other molecules, such as solvents or surfaces. nih.govnih.gov

For this compound, MD simulations can model its behavior in various environments. For example, simulations of the parent compound, pyrene, in a lipid bilayer have shown that it preferentially locates near the headgroups of the lipids and aligns in a specific orientation relative to the membrane normal. nih.gov An MD simulation of this compound would similarly track the trajectory of each atom, providing a detailed view of the propanol chain's flexibility and the interactions of the hydroxyl group and the pyrene ring with their surroundings. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic context, which is often a solvated environment. bonvinlab.org

The setup of an MD simulation involves defining a force field, which is an empirical expression of the system's potential energy. mdpi.com The force field dictates the interactions between atoms, including bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. mpg.de The system is then placed in a simulation box, often filled with solvent molecules like water, and its evolution is tracked over a set period, typically from nanoseconds to microseconds. nih.govbonvinlab.org Analysis of the resulting trajectory can reveal information about interaction energies, such as Coulomb and Lennard-Jones potentials, between the molecule and its environment. researchgate.net

Table 2: Information Obtainable from MD Simulations of this compound

PropertyDescriptionSignificance for this compound
Trajectory The positions, velocities, and accelerations of all atoms over time.Reveals the dynamic motion and conformational flexibility of the propanol chain. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent. mdpi.comIndicates how different parts of the molecule (hydrophobic pyrene, hydrophilic alcohol) are exposed to the environment. mdpi.com
Interaction Energies Quantification of non-bonded forces (e.g., electrostatic, van der Waals) with surrounding molecules. researchgate.netExplains the stability of certain orientations or conformations in a specific medium (e.g., water, lipid membrane).
Hydrogen Bonding The formation and breaking of hydrogen bonds between the hydroxyl group and solvent or other molecules.Crucial for understanding its solubility and interaction with biological systems.
Diffusion and Orientation The movement and preferred alignment of the molecule within its environment.Predicts its localization and behavior in complex systems like cell membranes. nih.gov

Computational Modeling of Photophysical Mechanisms and Excited State Pathways

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is essential for understanding the photophysical behavior of fluorescent molecules like this compound. rsc.orgfrontiersin.org These methods allow for the investigation of electronic excited states, which are responsible for phenomena such as absorption and fluorescence. frontiersin.org

The photophysics of pyrene and its derivatives are well-known for their sensitivity to the local environment. Computational models can explain these observations by calculating the potential energy surfaces of the ground and excited states. This helps to map the pathways for electronic relaxation after photoexcitation, including radiative (fluorescence) and non-radiative decay channels. rsc.org For example, TD-DFT studies can predict absorption and emission spectra, including vibrational (vibronic) effects that determine the shape of the spectral bands. frontiersin.org

Modeling can also elucidate complex photophysical processes. While not specifically documented for this compound in the provided search results, related studies on other aromatic systems investigate mechanisms like excited-state intramolecular proton transfer (ESIPT) or the formation of twisted-intramolecular charge transfer (TICT) states. rsc.org The presence of the propanol group could potentially open up such relaxation pathways. Computational modeling can predict the energy barriers for these processes and how they are affected by factors like solvent polarity. rsc.org These calculations are vital for designing molecules with specific photophysical properties for applications in sensing and imaging. uvm.edu

Prediction of Supramolecular Assembly and Host-Guest Binding Energetics

Computational chemistry is increasingly used to predict how molecules self-assemble into larger, ordered structures (supramolecular assembly) and to calculate the energetics of a molecule (the "guest") binding within the cavity of another (the "host"). nih.govmdpi.com

While specific studies on the supramolecular assembly of this compound are not detailed in the search results, the pyrene moiety is a well-known building block in supramolecular chemistry due to its tendency to form π-π stacking interactions. Computational methods, including MD simulations and DFT, can be used to predict the geometry and stability of these assemblies. mdpi.comnih.gov For instance, simulations can show whether gelator molecules are likely to form the extended networks required for gelation. mdpi.com

In host-guest chemistry, computational methods are used to predict the binding free energy (ΔG), which indicates the strength of the interaction between a host and a guest. chemrxiv.orgbiorxiv.org These calculations are challenging because they must account for conformational changes in both host and guest, as well as the effects of the solvent. chemrxiv.orgnih.gov Advanced techniques combine quantum mechanics (QM) for accuracy with molecular mechanics (MM) for efficiency to explore the conformational space and calculate binding affinities. nih.govverachem.com For a molecule like this compound acting as a guest, these methods could predict its binding affinity to various hosts, such as cyclodextrins or cucurbiturils, which are commonly used in sensing applications. chemrxiv.orgnih.gov The accuracy of these predictions is critical for the rational design of new host-guest systems for specific applications. chemrxiv.org

Advanced Research Applications of 1 Pyrenepropanol and Its Derivatives

Design and Development of Fluorescence-Based Chemosensors and Biosensors

The capacity for pyrene (B120774) derivatives to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer—is a cornerstone of their application in sensor technology. researchgate.netmdpi.com This dual-emission property allows for ratiometric sensing, where the ratio of excimer to monomer emission intensity provides a built-in correction for instrumental and environmental fluctuations. researchgate.net By strategically modifying the 1-Pyrenepropanol structure, researchers can design chemosensors and biosensors that exhibit high selectivity and sensitivity for a wide array of analytes, from metal ions to biologically significant molecules. researchgate.netmdpi.com These sensors are becoming prominent in various fields, including the analysis of living cells, water, and food. researchgate.net

The functionality of pyrene-based sensors is dictated by several photophysical mechanisms that are triggered by the binding of a target analyte. These mechanisms modulate the fluorescence output, providing a clear signal of the analyte's presence.

Turn-On/Turn-Off and Quenching: Many pyrene-based sensors operate on a "turn-off" mechanism, where the fluorescence intensity is significantly decreased, or quenched, upon interaction with an analyte. mdpi.com This quenching can occur through processes like photoinduced electron transfer (PET) or enhanced spin-orbit coupling, particularly with heavy metal ions. mdpi.comntu.edu.tw For instance, a Schiff base derivative of pyrene acts as a "turn-off" sensor for Cu²⁺ and Fe²⁺ ions, with their binding causing notable fluorescence quenching. mdpi.com Conversely, "turn-on" sensors are designed to be initially non-fluorescent or weakly fluorescent. Analyte binding inhibits a quenching pathway (like PET), restoring or enhancing fluorescence. nih.govacadiau.ca A pyrene-based Schiff base ligand designed for water detection exemplifies this, where the presence of water induces fluorescence enhancement by suppressing PET and promoting aggregation. nih.gov

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a sensor molecule with a chelating unit binds to a metal ion. This binding event restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield.

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor. The binding of an analyte can alter the distance or orientation between them, modulating the efficiency of energy transfer from the excited donor to the acceptor. This change in energy transfer is observed as a change in the fluorescence of either the donor or the acceptor. Pyrene-rhodamine B probes have been used to detect Hg²⁺ based on the inhibition of an initial FRET process upon metal binding. mdpi.com

Aggregation-Induced Emission (AIE): Some pyrene derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov This AIE phenomenon is often utilized for sensing analytes that induce the aggregation of the probe molecules. A pyrene-based Schiff base, for example, uses a combination of AIE and PET suppression for the fluorescent detection of water in organic solvents. nih.gov

The versatility of pyrene chemistry allows for the creation of sensors tailored for specific targets. By incorporating appropriate recognition moieties (e.g., chelators, cavities), sensors based on this compound derivatives can selectively bind to target analytes, triggering a detectable fluorescence response.

Metal Ions: Pyrene derivatives have been extensively developed for the detection of various metal ions, which are often environmental pollutants or biologically significant species. mdpi.commdpi.com The interaction between the sensor and the metal ion can disrupt excimer formation or induce quenching/enhancement through mechanisms like PET or CHEF. mdpi.com For example, a pyrene-based Schiff base fluorophore has been shown to be a selective "turn-on" sensor for Sn²⁺ through an aggregation-induced enhanced emission (AIEE) mechanism. mdpi.com Another pyrene-based sensor was developed for the highly selective "turn-off" detection of Fe³⁺ ions in water, capable of sensing in the nanomolar range. chemrxiv.org Derivatives have also been designed for the ratiometric detection of Hg²⁺ and Ag⁺, where binding to the metal alters the ratio of monomer to excimer emission. rsc.org

Pyrene Derivative SensorAnalyteSensing MechanismLimit of Detection (LOD)Binding Constant (Ka)
Pyrene-Rhodamine B probe (24)Hg²⁺FRET Inhibition0.43 µMNot Reported
Pyrene-based Schiff base (PMDP)Cu²⁺Turn-Off (Quenching)0.42 µMNot Reported
Pyrene-based Schiff base (PMDP)Fe²⁺Turn-Off (Quenching)0.51 µMNot Reported
Calix vulcanchem.comarene-methylene-pyrenyl (2)Hg²⁺Excimer Enhancement8.11 nMNot Reported
Calix vulcanchem.comarene-methylene-pyrenyl (2)Ag⁺Excimer Decrease2.09 nMNot Reported
Pyrene-based imine dimer (DPyH9)Cu²⁺Quenching47.3 µM4.03 × 10⁷ M⁻¹
Pyrene-based imine dimer (DPyH9)Sn²⁺Quenching/Enhancement16.1 µM4.51 × 10⁶ M⁻¹
Water-soluble pyrene-based sensorFe³⁺Turn-Off (Quenching)Nanomolar rangeNot Reported

Small Molecules: Beyond metal ions, pyrene-based sensors are effective in detecting small organic and inorganic molecules. A significant application is the detection of nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org The electron-deficient nature of nitroaromatics facilitates a static quenching mechanism, likely through π-π stacking interactions with the electron-rich pyrene fluorophore. researchgate.netrsc.org Simple dipyrene derivatives in micellar solutions have achieved detection of TNT at parts-per-billion (ppb) levels. researchgate.net Furthermore, pyrene-based sensors have been engineered to detect water in organic solvents and even small gaseous molecules like NO₂, H₂O, and NH₃ through changes in quantum interference. nih.govarxiv.org

Sensing Mechanisms (e.g., Turn-On/Turn-Off, Quenching, Aggregation-Induced Emission)

Spectroscopic Probes for Environmental and Chemical Monitoring

The sensitivity of pyrene's fluorescence to its immediate surroundings makes this compound an excellent spectroscopic probe for monitoring environmental conditions and chemical processes. vulcanchem.comspectroscopyonline.com These probes are crucial for assessing pollution, understanding contaminant fate, and analyzing complex chemical systems non-invasively. vulcanchem.comspectroscopyeurope.comoneplanetresearch.com

The effectiveness of a spectroscopic probe hinges on its ability to interact selectively with the target analyte. researchgate.net The design of pyrene-based probes follows several key principles to achieve this specificity.

Analyte Recognition Site: A fundamental principle is the incorporation of a specific recognition site that has a high affinity for the target analyte. researchgate.net This can be a cavity-like structure (e.g., from a calixarene (B151959) or cyclodextrin) or a functional group capable of selective binding (e.g., aza-crown ethers for metal ions). mdpi.comrsc.org

Signal Transduction: The binding event at the recognition site must be effectively translated into a measurable change in the pyrene's fluorescence signal. This is often achieved by linking the recognition unit to the pyrene fluorophore via a spacer. The binding process can alter the photophysical properties through mechanisms like PET, FRET, or by changing the conformation of the pyrene moiety itself. mdpi.comacadiau.ca

Solubility and Compatibility: The probe must be soluble and stable in the system being studied. researchgate.net The 3-hydroxypropyl group of this compound improves its solubility in more polar environments compared to unsubstituted pyrene, making it more suitable for certain environmental and biological applications. vulcanchem.com Further modifications can be made to tailor its solubility for specific media.

Ratiometric Design: Leveraging pyrene's ability to form excimers is a powerful design strategy. researchgate.net By creating probes with two pyrene units, changes in the environment or binding of an analyte can alter the distance between the units, thus changing the ratio of monomer to excimer fluorescence. This provides a self-calibrating signal that is more robust and reliable. researchgate.net

Microheterogeneous systems, such as micelles, vesicles, polymers, and the surfaces of particulate matter, are ubiquitous in both biological and environmental contexts. elsevier.comtaylorfrancis.compageplace.de These systems are characterized by interfaces and domains with different properties (e.g., polarity, viscosity). vdoc.pub this compound and its derivatives are exceptionally useful for probing these complex environments.

The vibronic fine structure of the pyrene monomer fluorescence spectrum is highly sensitive to the polarity of the microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is a widely used scale of micropolarity. vulcanchem.com For instance, this compound has been used as a polarity-sensitive probe in solid lipid nanoparticles (SLNs), where the I₁/I₃ ratio shifts from 1.21 in the hydrophobic core to 1.78 at the aqueous interface, allowing for the monitoring of drug encapsulation. vulcanchem.com

In environmental science, these probes are used to study the behavior of pollutants. As a derivative of a polycyclic aromatic hydrocarbon (PAH), this compound can be used in laboratory studies to model and monitor the adsorption of pollutants onto surfaces like microplastics or soil particles, with its fluorescence facilitating detection at very low concentrations. vulcanchem.com The study of reaction kinetics in such constrained and complex media is crucial, and photophysical techniques using probes like pyrene derivatives provide invaluable insights into the mobility and interactions of molecules within these systems. vdoc.pubnih.gov

Probe Design Principles for Specific Analyte Interactions

Integration into Advanced Materials and Nanostructures

The unique optical and chemical properties of this compound allow for its integration as a functional component into a variety of advanced materials and nanostructures. vulcanchem.com The hydroxyl group facilitates its covalent incorporation into larger systems like polymers, while the pyrene moiety imparts desirable photophysical characteristics. researchgate.netvulcanchem.com

Fluorescent Polymers: this compound can be used as a monomer or a fluorescent label in polymerization processes. The resulting polymers can act as macromolecular sensors where changes in the polymer's conformation, prompted by external stimuli (like temperature, pH, or the presence of an analyte), alter the distance between pyrene units, leading to a change in the excimer-to-monomer emission ratio. researchgate.net

Nanomaterials and Probes: this compound is employed as a fluorescent probe in the characterization of nanomaterials. For example, it serves as a polarity-sensitive probe to investigate the internal environment of lipid nanoparticles and other drug delivery systems. vulcanchem.com

Liquid Crystals: Dimeric molecules based on pyrene have been shown to exhibit liquid crystalline properties. These materials combine the ordered structure of liquid crystals with the photophysical properties of pyrene, making them candidates for optoelectronic devices and responsive materials. A pyrene-based imine dimer was found to have a nematic mesophase and also function as a metal ion sensor. mdpi.com

Self-Assembled Systems: The π-π stacking ability of the pyrene core can drive the self-assembly of appropriately designed derivatives into well-defined nanostructures like nanofibers, vesicles, or gels. mdpi.com These materials can have applications in sensing, bioimaging, and the development of novel optoelectronic devices. researchgate.netmdpi.com

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The field of optoelectronics, which involves devices that interact with light, has benefited significantly from organic materials. scielo.br Organic light-emitting diodes (OLEDs) are a prime example, finding widespread use in displays and lighting due to their efficiency and color tunability. nih.govhelcom.fi Pyrene and its derivatives have emerged as a critical class of materials in OLED technology, primarily for their utility as blue light emitters and hole-transporting materials (HTMs). cdc.govedpsciences.org

The strong electron delocalization within the fused aromatic ring system of pyrene makes it an excellent light emitter and a competent hole transporter. edpsciences.org However, the high propensity of the planar pyrene molecule to form aggregates (excimers) in the solid state has historically been a major obstacle. blackmeditjournal.org This aggregation can lead to quenching of fluorescence emission, which reduces the efficiency of the OLED device. nih.gov

To overcome this challenge, a significant area of research focuses on the synthesis of novel pyrene derivatives with modified molecular structures. By introducing bulky substituents or creating twisted molecular geometries, researchers can inhibit the close packing (π–π stacking) of pyrene units. blackmeditjournal.orgoiv.int This structural modification helps to prevent aggregation and maintain high photoluminescence quantum yields in the solid film state, a crucial requirement for efficient OLEDs. oiv.int

For instance, pyrene-based polymers with substitution at the 1,3-positions of the pyrene ring result in a highly twisted structure, which successfully avoids aggregation and leads to high emission quantum yields. blackmeditjournal.org Similarly, the development of pyrene-benzimidazole derivatives has been targeted at decreasing intermolecular aggregation to achieve efficient and pure blue photo- and electroluminescence. nih.govulpgc.es In one study, an OLED prototype using a non-doped emissive layer of a pyrene-benzimidazole derivative (Compound B) demonstrated an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m² at 7.5 V. nih.govulpgc.es

Furthermore, pyrene derivatives have been integrated into hole-transporting materials to improve device performance. cdc.govedpsciences.org The functionalization of pyrene with groups like pyridine (B92270) can create donor-acceptor systems that enhance hole-transporting properties. edpsciences.org Research has also demonstrated that diarylamino-functionalized pyrene derivatives can act as bright blue emitters and, depending on the specific molecular structure, can also function as either an electron transport material or a hole transport molecule in multilayered OLED devices. rsc.org

A notable achievement in the field is the development of a blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), which utilizes pyrene as a weak electron acceptor. oiv.int A non-doped OLED based on this material exhibited exceptional performance with a maximum external quantum efficiency of 8.52% and a maximum brightness of 75,687 cd/m², showcasing the significant potential of pyrene derivatives in high-performance OLEDs. oiv.int

Device Performance of Selected Pyrene-Based OLEDs
Pyrene Derivative Key Finding
Pyrene-Benzimidazole (Compound B)Achieved a maximum EQE of 4.3% and a luminance of 290 cd/m² as a non-doped blue emitter. nih.govulpgc.es
9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)Demonstrated a maximum EQE of 8.52% and a brightness of 75,687 cd/m² in a non-doped blue OLED. oiv.int
Dipyridylamino Functionalized Pyrene (Compound 3)Functioned as a bright blue emitter and an electron transport material in a double-layer device. rsc.org
Dipyridylamino Functionalized Pyrene (Compound 4)Acted as a bright blue emitter and a hole transport molecule in a triple-layer device. rsc.org

Nanotechnology and Nanomaterial Functionalization for Sensing and Imaging

Nanotechnology, the manipulation of matter on a scale of 1 to 100 nanometers, has opened up new frontiers in various scientific and technological fields, including medicine, electronics, and environmental science. nih.gov A key aspect of nanotechnology is the functionalization of nanoparticles (NPs), which involves modifying their surfaces to enhance their properties and enable specific applications like molecular imaging and sensing. rsc.org

The fluorescent properties of pyrene make it an ideal candidate for the functionalization of nanomaterials. This compound itself serves as a valuable tool in this domain. It can be used as a polarity-sensitive fluorescent probe, for instance, in solid lipid nanoparticles (SLNs). The ratio of its fluorescence intensity peaks (I₁/I₃) changes with the polarity of its microenvironment, which allows for the real-time monitoring of processes such as drug encapsulation efficiency within the nanoparticles.

Pyrene and its derivatives are widely used to functionalize a variety of nanomaterials, including nanojars, alumina (B75360) nanoparticles, and mesoporous silica (B1680970). cdc.govoiv.intgoogle.com This functionalization imparts the nanomaterial with the photophysical characteristics of the pyrene fluorophore, turning them into highly sensitive probes for detecting a range of analytes or for use in bioimaging. ulpgc.esgoogle.com

In the realm of chemical sensing, pyrene-functionalized nanomaterials have been developed to detect explosives and heavy metal ions. oiv.int The principle often relies on fluorescence quenching or enhancement. For example, nitroaromatic compounds, which are common components of explosives, can interact with the pyrene moiety and cause a significant decrease in its fluorescence intensity, allowing for sensitive detection. oiv.int Similarly, pyrene-based fluorescent sensors have been designed for the detection of metal ions like mercury (Hg²⁺), where the binding of the ion to a receptor linked to the pyrene unit modulates its fluorescence output. oiv.int

For bioimaging, the AIE (Aggregation-Induced Emission) effect of certain pyrene derivatives is particularly advantageous. ulpgc.es In AIE-active molecules, aggregation leads to enhanced fluorescence emission, the opposite of the aggregation-caused quenching typically seen with pyrene. This property is highly beneficial for imaging in biological systems, where probes can aggregate within cells. Pyrene-based AIE materials have been successfully used for in-vivo imaging and for the detection of important biological molecules like thiols and microRNA. ulpgc.es

The functionalization process can be tailored to achieve specific goals. For instance, phosphonic acid functionalized pyrene derivatives can self-assemble on alumina nanoparticle surfaces to create core-shell hybrids with tunable optical properties. cdc.gov By controlling the concentration of the pyrene derivative in the self-assembled monolayer, the emission can be shifted from the pyrene monomer to the excimer, effectively tuning the color of the fluorescence. cdc.gov

Application of Pyrene-Functionalized Nanomaterials
Nanomaterial/System Application
This compound in Solid Lipid Nanoparticles (SLNs)Polarity-sensitive probe to monitor drug encapsulation.
Pyrene-Functionalized NanojarsFluorescent sensing and study of excited-state interactions. blackmeditjournal.orggoogle.com
Pyrene-Functionalized Alumina NanoparticlesCreation of core-shell hybrids with tunable optical properties for sensing. cdc.gov
Pyrene-Functionalized Mesoporous SilicaDetection of nitroaromatic explosives like TNT. oiv.int
Pyrene-Based AIE ProbesIn-vivo bioimaging and detection of intracellular thiols and microRNA. ulpgc.es

Advanced Analytical Methodologies for Pyrene and Related Derivatives in Complex Matrices

The detection and quantification of pyrene and its derivatives in complex matrices such as environmental and biological samples are crucial for monitoring pollution and assessing human exposure. A variety of sophisticated analytical techniques have been developed and refined for this purpose, often combining powerful separation methods with highly sensitive detection systems. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the analysis of pyrene and other polycyclic aromatic hydrocarbons (PAHs). blackmeditjournal.orgnih.gov HPLC systems are often equipped with fluorescence detectors, as the intrinsic fluorescence of the pyrene ring provides excellent sensitivity and selectivity. nih.govoiv.int For instance, HPLC with fluorescence detection has been used to determine 1-hydroxypyrene (B14473) (a metabolite of pyrene) in the urine of workers, serving as a biomarker for PAH exposure. cdc.govnih.gov To improve the resolution and detection of certain hydroxylated metabolites, derivatization techniques may be employed prior to HPLC analysis. The combination of HPLC with room-temperature fluorescence excitation-emission matrices (RTF-EEMs) and parallel factor analysis (PARAFAC) allows for the unambiguous determination of co-eluting PAHs without the need for further chromatographic separation. mdpi.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another cornerstone method for PAH analysis, particularly in complex matrices like thermolysis residues or sediment. helcom.fiedpsciences.org While standard GC may not resolve certain isomeric PAHs, the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compounds. epa.gov GC-MS is the standard method for analyzing aromatic hydrocarbons in complex matrices due to its high resolving power and the specificity of mass spectrometric detection. edpsciences.org

Spectroscopic techniques, especially those based on fluorescence, are also employed directly for the analysis of pyrene derivatives. Synchronous fluorescence spectroscopy (SFS) is a valuable tool that can enhance selectivity and has been applied to quantify PAHs in water samples and marine organisms. blackmeditjournal.orgbrazilianjournals.com.br By simultaneously scanning both the excitation and emission wavelengths with a constant offset, SFS can resolve the spectra of individual components in a mixture. brazilianjournals.com.br For highly complex samples, advanced techniques like laser-excited Shpol'skii spectrometry (LESS) can provide isomer-selective detection of pyrene metabolites at trace levels. researchgate.net

Sample preparation is a critical step that precedes instrumental analysis. The goal is to extract the analytes from the matrix and remove interferences. Common methods include liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction. scielo.brcdc.gov For biological samples, techniques such as saponification may be used to release PAHs from tissues. nih.gov The development of efficient and automated sample preparation methods, such as those using pre-loaded SPE columns, is crucial for achieving accurate and high-throughput analysis. researchgate.net

Analytical Methodologies for Pyrene and Derivatives
Technique Application and Key Features
HPLC with Fluorescence Detection Widely used for quantifying pyrene and its metabolites in environmental and biological samples (e.g., water, urine). blackmeditjournal.orgcdc.govoiv.int High sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Standard method for identification and quantification in complex matrices (e.g., sediment, industrial waste). helcom.fiedpsciences.org Provides structural confirmation.
Synchronous Fluorescence Spectroscopy (SFS) Used for direct measurement in water and biological samples, offering enhanced selectivity for mixture analysis. blackmeditjournal.orgbrazilianjournals.com.br
Room-Temperature Phosphorescence (RTP) A spectroscopic method used for determining trace levels of PAHs in environmental media. cdc.gov
Laser-Excited Shpol'skii Spectrometry (LESS) High-resolution spectroscopic technique for isomer-selective detection of metabolites in biological samples. researchgate.net
Liquid-Liquid Extraction & SPE Common sample preparation techniques to extract and clean up analytes from complex matrices before instrumental analysis. scielo.brresearchgate.net

Emerging Research Directions and Future Outlook for 1 Pyrenepropanol Studies

Development of Novel 1-Pyrenepropanol Derivatives with Tunable Spectroscopic Properties

A primary direction in the evolution of this compound research is the rational design and synthesis of new derivatives with precisely controlled spectroscopic properties. The goal is to modulate key photophysical parameters such as emission wavelength, fluorescence quantum yield, and lifetime to suit specific applications. This is typically achieved by introducing various functional groups at different positions on the pyrene (B120774) core or by modifying the propanol (B110389) side chain.

Research has shown that the electronic properties of pyrene can be significantly altered by substituents. acs.org The introduction of electron-donating groups (e.g., amino, hydroxy) or electron-withdrawing groups (e.g., cyano, formyl) can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgrsc.org This modification influences the intramolecular charge transfer (ICT) characteristics of the molecule, often leading to red-shifted emissions. rsc.org For instance, creating a "push-pull" system by adding both an electron-donating and an electron-withdrawing group to the pyrene core is a powerful strategy for achieving significant shifts in emission to longer wavelengths. acs.org

The development of pyrene-based systems with aggregation-induced emission (AIE) characteristics is another promising frontier. researchgate.net While pyrene itself often suffers from aggregation-caused quenching (ACQ), where fluorescence is diminished in solid states or high concentrations, AIE-active derivatives show enhanced emission in the aggregated state. researchgate.netresearchgate.net This can be achieved by designing this compound derivatives with bulky substituents that restrict intermolecular π-π stacking, thus favoring radiative decay pathways upon aggregation.

Table 1: Strategies for Tuning Spectroscopic Properties of Pyrene Derivatives

Modification StrategyTarget PropertyUnderlying MechanismPotential Outcome for this compound Derivatives
Push-Pull Substitution Emission Wavelength (Red Shift)Intramolecular Charge Transfer (ICT)Derivatives with emission in the green-to-red region for bio-imaging.
Introduction of Bulky Groups Aggregation-Induced Emission (AIE)Restriction of Intermolecular StackingHighly fluorescent nanoparticles or solid-state sensors.
π-System Extension Molar Absorptivity, Red ShiftExtended ConjugationEnhanced light-harvesting efficiency for solar cell applications. rsc.org
Functionalization of Propanol Group Specificity, Environmental SensitivityCovalent bonding to target moleculesProbes for specific ions, proteins, or cellular organelles.

Multimodal Sensing Strategies and Smart Materials Integration

The future of sensor technology lies in the development of multimodal systems that can detect multiple stimuli simultaneously and smart materials that can respond to their environment in a controlled manner. nih.govopenaccessjournals.com this compound and its derivatives are excellent candidates for integration into such advanced systems due to the pyrene moiety's dual emission capability (monomer and excimer) and its sensitivity to external factors.

Multimodal sensing can be achieved by designing a single this compound-based probe that exhibits distinct changes in its fluorescence monomer, excimer, or ratiometric signal in response to different analytes or physical parameters like temperature and viscosity. For example, a derivative could be engineered where ion binding affects the monomer emission, while a change in local polarity influences the monomer-to-excimer ratio. Strategies to achieve this often involve creating systems where different parts of the molecule interact selectively with different stimuli. nih.gov

Integrating this compound into smart materials like polymers, hydrogels, or metal-organic frameworks (MOFs) can create materials with built-in sensing and reporting capabilities. researchgate.netinnodez.com When embedded in a polymer matrix, changes in the polymer's conformation or its interaction with an analyte can alter the distance between pyrene units, providing a clear ratiometric signal of the event through the monomer/excimer emission ratio. betterpros.com This leads to applications in:

Structural Health Monitoring: Smart coatings containing this compound derivatives could report on mechanical stress or the ingress of corrosive agents through changes in fluorescence. betterpros.com

Self-Healing Materials: The fluorescence of embedded pyrene probes could be used to visualize damage and monitor the healing process in self-healing polymers. innodez.com

Responsive Drug Delivery: Hydrogels loaded with both a drug and a this compound-based sensor could report on the release of their payload in real-time.

Application of Advanced Computational Approaches for Complex Pyrene-Based Systems

Computational chemistry is an indispensable tool for accelerating the design of new functional molecules by providing deep insights into their electronic structure and properties before synthesis is attempted. nih.gov For complex systems based on this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for predicting their behavior. aip.orgscirp.org

These computational approaches allow researchers to:

Predict Spectroscopic Properties: TD-DFT calculations can predict the absorption and emission spectra of novel this compound derivatives, allowing for in silico screening of candidates with desired optical properties. acs.orgaip.org This helps prioritize synthetic targets and reduces trial-and-error in the lab.

Understand Structure-Property Relationships: By modeling how different substituents affect the molecular orbitals and electronic transitions, researchers can build a fundamental understanding of why a particular derivative has specific properties. acs.orgrsc.org

Simulate Environmental Effects: Computational models can simulate how the surrounding solvent or binding to a biological target affects the conformation and photophysics of a this compound probe.

Determine Reaction Energetics: DFT can be used to calculate the heat of formation and stability of different isomers or derivatives, guiding synthetic pathways toward the most stable and accessible products. scirp.org

Table 2: Application of Computational Methods in Pyrene Derivative Research

Computational MethodApplicationResearch FindingReference
Density Functional Theory (DFT) Optimize ground-state geometry and predict stability.B3LYP/6-311G** was found suitable for predicting the optimized structure and heat of formation for chloropyrenes. scirp.org
Time-Dependent DFT (TD-DFT) Predict UV-vis absorption and emission spectra.Used to investigate interactions between pyrene and amino acids and to model systems for photovoltaic applications. acs.org
DFT/MRCI, SOS-ADC(2), NEVPT2 Benchmark excited-state properties of pyrene.Provides a reliable comparison for evaluating the accuracy of other, less computationally demanding methods for larger systems. aip.org

Role of Artificial Intelligence and Machine Learning in Pyrene-Based Materials Discovery

For pyrene-based systems like this compound, the role of AI and ML will be transformative:

Inverse Design: A key application is "inverse design," where the desired properties (e.g., a specific emission wavelength, high quantum yield, strong two-photon absorption) are specified as the input. temasek.com.sgarxiv.org The AI model then predicts the molecular structures that are most likely to exhibit these properties. cornell.edu This flips the traditional trial-and-error discovery process on its head. temasek.com.sg

High-Throughput Virtual Screening: ML models can be trained on existing data from computational chemistry and experimental results. nih.gov These trained models can then predict the properties of thousands or even millions of virtual this compound derivatives far more rapidly than would be possible with DFT calculations alone, identifying a smaller, more promising set of candidates for further study. chemrxiv.org

Accelerating Synthesis and Validation: AI can be integrated with automated robotic systems to create a closed-loop discovery process. researchgate.netacs.org An AI model proposes a candidate molecule, a robot synthesizes it, its properties are automatically measured, and the results are fed back into the model to refine the next round of predictions. acs.org This synergy between AI and automation promises to reduce the time for materials discovery from years to weeks. researchgate.net

The integration of AI is expected to unlock novel pyrene-based materials for applications in energy, electronics, and biomedicine that are currently beyond our ability to design rationally. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.